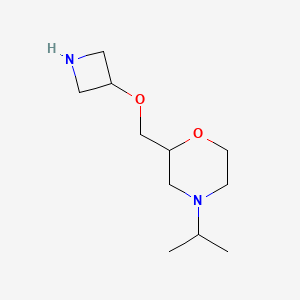
2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine is a heterocyclic compound that features both azetidine and morpholine rings Azetidine is a four-membered ring containing one nitrogen atom, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine typically involves the formation of the azetidine ring followed by its attachment to the morpholine ring. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted azetidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics or antiviral agents.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine is not fully understood. it is believed to interact with various molecular targets due to its unique structure. The azetidine ring can mimic natural amino acids, potentially interfering with biological processes. The morpholine ring can enhance the compound’s solubility and stability, allowing it to interact more effectively with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring compound found in sugar beets, known for its gametocidal properties.
2-Azetidinone: The core structure of β-lactam antibiotics, widely used in medicine.
Morpholine derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-((Azetidin-3-yloxy)methyl)-4-isopropylmorpholine is unique due to the combination of azetidine and morpholine rings in a single molecule. This dual-ring structure provides a versatile scaffold for the development of new compounds with diverse biological activities and industrial applications.
Eigenschaften
Molekularformel |
C11H22N2O2 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
2-(azetidin-3-yloxymethyl)-4-propan-2-ylmorpholine |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)13-3-4-14-11(7-13)8-15-10-5-12-6-10/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
FBXBITXUOKYMRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCOC(C1)COC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[(3-chloropyridin-4-yl)methyl]hydroxylamine](/img/structure/B15309634.png)
![1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309646.png)
![6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B15309649.png)
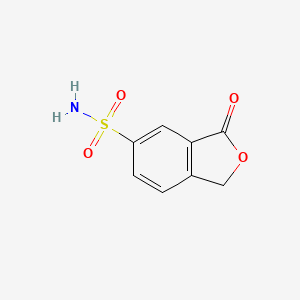
![5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal](/img/structure/B15309652.png)
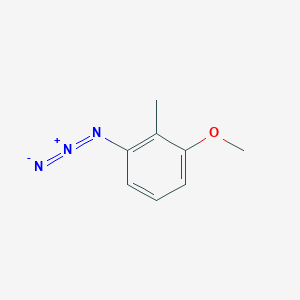
![tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15309673.png)
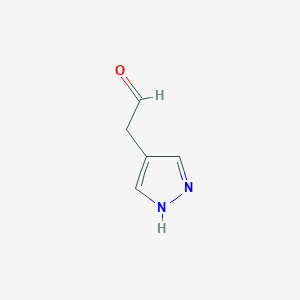
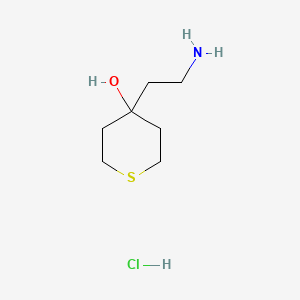
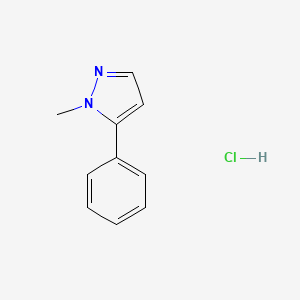
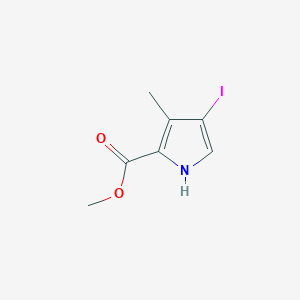
![3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoicacid](/img/structure/B15309694.png)
amine hydrochloride](/img/structure/B15309705.png)

